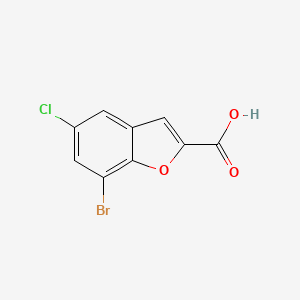

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSRFGXNBDNKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355581 | |

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190775-65-6 | |

| Record name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative of significant interest in medicinal chemistry. While a specific CAS number for this carboxylic acid has not been identified in publicly available databases, this document furnishes detailed information on its closely related ethyl ester, "Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate" (CAS: 1823331-46-9), and the parent heterocycle, "7-Bromo-5-chloro-1-benzofuran" (CAS: 286836-07-5)[1][2]. This guide will cover synthetic methodologies, physicochemical properties, and the known biological activities of structurally similar compounds, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with a furan ring creates a scaffold that is amenable to various chemical modifications, leading to a broad spectrum of biological effects. Halogenated benzofurans, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on the 7-bromo-5-chloro substituted benzofuran-2-carboxylic acid core, a structure poised for further investigation in drug discovery programs.

Physicochemical Properties and Characterization

Table 1: Physicochemical Data of 7-Bromo-5-chloro-1-benzofuran and its Ethyl Ester Derivative

| Property | 7-Bromo-5-chloro-1-benzofuran | Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate |

| CAS Number | 286836-07-5[1] | 1823331-46-9[2] |

| Molecular Formula | C₈H₄BrClO | C₁₁H₈BrClO₃ |

| Molecular Weight | 231.48 g/mol | 303.54 g/mol |

| Appearance | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Synthesis and Experimental Protocols

The synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can be inferred from general synthetic routes established for related benzofuran-2-carboxylic acids. A common and effective method involves the synthesis of the corresponding ethyl ester followed by hydrolysis.

Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate

A prevalent method for synthesizing substituted benzofuran-2-carboxylates is the reaction of a substituted salicylaldehyde with a dialkyl bromomalonate.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of 3-bromo-5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Addition of Reagent: Add diethyl bromomalonate (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.

Hydrolysis to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.

Experimental Protocol (General Procedure):

-

Reaction Setup: Dissolve Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Acidification: Acidify the aqueous layer with a concentrated acid, such as hydrochloric acid, until a precipitate is formed.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Biological Activity and Potential Applications

While specific biological data for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is not documented, the broader class of substituted benzofuran-2-carboxylic acids has been extensively studied and shown to possess a range of biological activities.

Table 2: Reported Biological Activities of Substituted Benzofuran-2-carboxylic Acid Derivatives

| Biological Activity | Description | Reference |

| Anticancer | Certain halogenated benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines. The position and nature of the halogen substituents can significantly influence the potency. | [3] |

| Antimicrobial | Various substituted benzofuran-2-carboxylic acids and their esters have shown activity against a range of bacteria and fungi. | [4] |

| Anti-inflammatory | Some benzofuran derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. | |

| Enzyme Inhibition | Substituted benzofurans have been investigated as inhibitors of various enzymes, including kinases and proteases, which are key targets in several diseases. |

The presence of both bromo and chloro substituents on the benzofuran ring of the title compound suggests that it could be a promising candidate for screening in these therapeutic areas. The carboxylic acid moiety provides a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for the preparation of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Caption: General Synthetic Pathway.

Structure-Activity Relationship Concept

This diagram illustrates the conceptual relationship between the core benzofuran scaffold, its substitutions, and the resulting biological activities, based on findings for related compounds.

Caption: Structure-Activity Relationship.

Conclusion

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid represents a molecule of high interest for medicinal chemistry and drug development. While direct experimental data and a registered CAS number are currently elusive, this guide provides a solid foundation based on the synthesis and properties of closely related analogues. The synthetic routes are well-established, and the known biological activities of similar compounds strongly suggest that this molecule and its derivatives are worthy of further investigation as potential therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this promising compound.

References

- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | 1823331-46-9 [chemicalbook.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physical Properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide also includes general experimental protocols for determining key physical properties and discusses the synthesis of related compounds.

Core Physical Properties

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a solid at room temperature. The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value |

| CAS Number | 190775-65-6 |

| Molecular Formula | C₉H₄BrClO₃ |

| Molecular Weight | 275.48 g/mol |

| Physical Form | Solid |

| Purity | Typically >96% (as supplied by vendors) |

| Storage Temperature | Room Temperature |

Predicted Physical Properties

In the absence of experimental data, computational models can provide estimations for certain physical properties. For a closely related compound, 7-Bromo-1-benzofuran-2-carboxylic acid , the following properties have been predicted:

| Property | Predicted Value |

| Boiling Point | 370.9 °C at 760 mmHg |

It is crucial to note that these are theoretical predictions for a similar, but not identical, molecule and should be confirmed by experimental measurement for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady and slow rate.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range represents the melting point of the substance.

Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and biological assays.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents should be tested, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: A precisely weighed amount of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid (e.g., 10 mg) is placed into a vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Mixing and Observation: The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution. The sample is visually inspected for the presence of undissolved solid.

-

Quantification: If the compound dissolves, further additions of the solute can be made until saturation is reached to determine the solubility quantitatively (e.g., in mg/mL).

Synthesis of Substituted Benzofuran-2-carboxylic Acids

While a specific protocol for the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is not detailed in the available literature, the general synthesis of substituted benzofuran-2-carboxylic acids often involves the cyclization of appropriately substituted phenols.

One common approach is the reaction of a substituted salicylaldehyde with a malonic acid derivative, followed by further chemical transformations to yield the desired benzofuran-2-carboxylic acid. The synthesis of related compounds, such as various 3-phenyl-1-benzofuran-2-carboxylic acids, has been achieved through a one-pot condensation-cyclization reaction starting from 2-hydroxybenzophenones.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a novel or uncharacterized organic compound.

This document serves as a foundational guide to the physical properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. For definitive quantitative data, experimental determination is strongly recommended. The provided protocols and workflow offer a systematic approach for researchers to characterize this and other novel chemical entities.

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Technical Overview for Drug Discovery Professionals

An In-depth Technical Guide on a Promising Benzofuran Scaffold

This technical guide provides a comprehensive overview of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated benzofuran derivative with significant potential in drug discovery and development. Benzofuran cores are prevalent in a wide range of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of bromine and chlorine substituents on the benzofuran ring system is anticipated to modulate its physicochemical properties and enhance its biological efficacy, making it a molecule of high interest for researchers and scientists in the pharmaceutical industry.

Chemical Structure and Properties

The chemical structure of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid combines the key features of a benzofuran scaffold with the electronic and steric influences of halogen atoms. This unique combination is expected to influence its binding affinity to various biological targets.

Table 1: Physicochemical Properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and Related Compounds

| Property | 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid (Predicted) | 7-Bromo-5-chloro-1-benzofuran[3] | Benzofuran-2-carboxylic acid[4] |

| Molecular Formula | C₉H₄BrClO₃ | C₈H₄BrClO | C₉H₆O₃ |

| Molecular Weight ( g/mol ) | 287.49 | 231.47 | 162.14 |

| IUPAC Name | 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | 7-bromo-5-chloro-1-benzofuran | 1-benzofuran-2-carboxylic acid |

| CAS Number | Not available | 286836-07-5 | 496-41-3 |

Note: The properties for the title compound are predicted due to the absence of specific experimental data in the searched literature.

Synthesis and Experimental Protocols

The synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid can be approached through established methods for benzofuran-2-carboxylic acid synthesis. A common and efficient method is the Perkin rearrangement of a corresponding 3-halocoumarin precursor.[5]

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of the target compound.

General Experimental Protocol for Perkin Rearrangement

The following is a generalized protocol based on the synthesis of similar benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement.[5]

-

Preparation of the 3-Bromocoumarin Precursor: The appropriately substituted 3-bromocoumarin is synthesized from the corresponding coumarin using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The reaction can be carried out under microwave irradiation for a short duration (e.g., 5 minutes at 80°C and 250W).

-

Microwave-Assisted Rearrangement: The purified 3-bromocoumarin is placed in a microwave vessel with ethanol and a base, typically sodium hydroxide. The mixture is then subjected to microwave irradiation (e.g., 5 minutes at 79°C and 300W) with stirring.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated. The crude product is dissolved in water and acidified with an acid like hydrochloric acid to precipitate the free carboxylic acid. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.

Biological Activity and Therapeutic Potential

Table 2: Reported Biological Activities of Structurally Related Benzofuran Derivatives

| Compound Class/Derivative | Biological Activity | Target/Mechanism of Action (if known) | IC₅₀/MIC Values | Reference |

| Benzofuran-based carboxylic acids | Carbonic Anhydrase Inhibition | hCA IX | KIs = 0.56 - 0.91 µM | [6] |

| Heterocyclic/Benzofuran Hybrids | Anti-inflammatory | Inhibition of NO production, NF-κB and MAPK signaling pathways | IC₅₀ = 52.23 ± 0.97 µM (for NO inhibition) | [7] |

| Benzofuran-2-yl methanones | Anticancer | - | IC₅₀ = 11 - 12 µM (against A2780 ovarian cancer cells) | [8] |

| Substituted Benzofurans | Antibacterial (Mycobacterium tuberculosis) | DNA gyrase B inhibition | IC₅₀ = 0.81 ± 0.24 µM | [1] |

| Benzofuran dimer | Prolyl Endopeptidase Inhibition | Noncompetitive inhibition | IC₅₀ = 1.14 µM | [9] |

The diverse biological activities of these related compounds suggest that 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid could be a promising candidate for development as an anticancer, anti-inflammatory, or antimicrobial agent.

Potential Signaling Pathway Involvement

Based on the anti-inflammatory activity of similar benzofuran derivatives, a plausible mechanism of action for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid could involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[7]

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid represents a promising, yet underexplored, chemical entity. The strong precedent for biological activity within the benzofuran class, coupled with the known benefits of halogenation, provides a compelling rationale for its synthesis and evaluation. Future research should focus on developing a robust synthetic route to obtain sufficient quantities of the compound for comprehensive biological screening. Initial assays should target areas where benzofurans have shown significant promise, such as in oncology, inflammation, and infectious diseases. Detailed structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial in optimizing this lead compound for future drug development endeavors.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A prolyl endopeptidase-inhibiting benzofuran dimer from Polyozellus multiflex - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight, presenting the data in a clear and accessible format for scientific professionals.

Summary of Molecular Properties

The key quantitative data for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₄BrClO₃ |

| Molecular Weight | 289.5 g/mol |

| Monoisotopic Mass | 287.9035 g/mol |

Experimental Protocols

Determination of Molecular Formula

The molecular formula of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid was determined by a systematic, step-by-step analysis of its constituent parts.

-

Identification of the Base Structure: The foundational structure is 7-Bromo-5-chloro-1-benzofuran. According to the PubChem database, the molecular formula for this base is C₈H₄BrClO.[1]

-

Identification of the Functional Group: The suffix "-2-carboxylic acid" indicates the presence of a carboxyl group (-COOH) at the second position of the benzofuran ring. The molecular formula of a carboxyl group is CH O₂.

-

Assembly of the Final Molecule: The attachment of the carboxyl group to the benzofuran ring involves the substitution of a hydrogen atom at the specified position. Therefore, one hydrogen atom is removed from the base structure, and the carboxyl group is added.

-

Carbon (C): The base molecule has 8 carbon atoms. The addition of the carboxyl group contributes one more carbon atom, resulting in a total of 9 carbon atoms.

-

Hydrogen (H): The base molecule has 4 hydrogen atoms. One hydrogen is substituted by the carboxyl group, and one new hydrogen is introduced with the carboxyl group, leaving the total number of hydrogen atoms at 4.

-

Bromine (Br): The number of bromine atoms remains unchanged at 1.

-

Chlorine (Cl): The number of chlorine atoms remains unchanged at 1.

-

Oxygen (O): The base molecule contains 1 oxygen atom. The carboxyl group adds 2 more oxygen atoms, for a total of 3 oxygen atoms.

-

This systematic assembly confirms the molecular formula as C₉H₄BrClO₃.

Calculation of Molecular Weight

The molecular weight was calculated using the determined molecular formula and the standard atomic weights of the constituent elements.

-

Atomic weight of Carbon (C): 12.011 u

-

Atomic weight of Hydrogen (H): 1.008 u

Calculation: (9 × 12.011) + (4 × 1.008) + (1 × 79.904) + (1 × 35.453) + (3 × 15.999) = 289.485 g/mol

This value is rounded to 289.5 g/mol for practical applications.

Visualizations

The logical relationship between the chemical's nomenclature, its derived molecular formula, and its calculated molecular weight is depicted in the following diagram.

Caption: Logical workflow from chemical name to molecular weight.

References

- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. byjus.com [byjus.com]

- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. chlorineinstitute.org [chlorineinstitute.org]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis Precursors of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and plausible synthetic routes for obtaining 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The synthesis of this target molecule can be strategically approached through multi-step pathways, primarily revolving around the formation and subsequent rearrangement of a substituted coumarin intermediate.

Two principal synthetic pathways are detailed below, commencing from readily available starting materials. These routes are constructed from established and well-documented chemical transformations. This guide presents detailed experimental protocols, quantitative data for key reactions, and visualizations of the synthetic workflows to facilitate a comprehensive understanding for researchers in the field.

Pathway 1: Synthesis from 3-Bromo-5-chlorophenol

This pathway begins with the regioselective formylation of 3-bromo-5-chlorophenol to generate the key intermediate, 4-bromo-6-chloro-2-hydroxybenzaldehyde. This aldehyde is then converted to a 3-bromocoumarin derivative, which finally undergoes a Perkin rearrangement to yield the target benzofuran-2-carboxylic acid.

Logical Workflow for Pathway 1

The Enigmatic Discovery and Synthetic Exploration of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. While its specific discovery and initial characterization are not prominently documented in publicly accessible scientific literature, its commercial availability suggests established synthetic routes. This technical guide consolidates the likely synthetic pathways based on established methodologies for analogous benzofuran-2-carboxylic acids, presents its known physicochemical properties, and explores the potential biological significance of this scaffold by examining related compounds. Due to the absence of dedicated studies on this particular molecule, this paper will draw inferences from structurally similar compounds to provide a comprehensive overview for research and development purposes.

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry, with a wide array of biological activities having been reported for this scaffold.[1][2] The incorporation of halogen atoms, such as bromine and chlorine, into the benzofuran nucleus is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid represents a unique combination of these features, making it a compound of interest for further investigation. This document aims to provide a detailed technical guide by postulating its synthesis and exploring its potential applications based on the broader knowledge of the benzofuran class.

Physicochemical Properties

A summary of the known physicochemical properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.[4]

Table 1: Physicochemical Properties of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | |

| CAS Number | 190775-65-6 | |

| Molecular Formula | C₉H₄BrClO₃ | |

| Molecular Weight | 291.49 g/mol | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature | |

| InChI Key | MDSRFGXNBDNKHI-UHFFFAOYSA-N |

Postulated Synthesis

A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement. The general workflow for such a synthesis is depicted below.

Caption: Postulated synthetic workflow for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid based on general procedures for similar compounds.

Step 1: Synthesis of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate

-

To a solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

-

To this suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the ethyl ester intermediate.

Step 2: Hydrolysis to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

-

Dissolve the purified ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until a precipitate is formed.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Potential Biological Activity and Signaling Pathways

Direct biological studies on 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid are not found in the surveyed literature. However, the benzofuran-2-carboxylic acid scaffold is a known pharmacophore with a range of biological activities. Halogenated benzofuran derivatives, in particular, have shown promise as antimicrobial and anticancer agents.[3][5][6]

Structurally related compounds have been investigated as inhibitors of various enzymes and signaling pathways. For instance, certain substituted benzofuran derivatives have been shown to inhibit bacterial DNA gyrase and Mycobacterium protein tyrosine phosphatase B (mPTPB), suggesting potential antibacterial and anti-tuberculosis applications.[5]

The general mechanism of action for many bioactive benzofuran derivatives involves their interaction with key enzymes or receptors within cellular signaling pathways. A hypothetical signaling pathway that could be targeted by a compound like 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, based on the activities of related molecules, is depicted below.

Caption: A generalized diagram of a potential signaling pathway inhibited by a bioactive compound.

Conclusion and Future Directions

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a readily available synthetic building block with unexplored potential in drug discovery and materials science. While its formal discovery is not well-documented, plausible and efficient synthetic routes can be proposed based on established chemical literature. The presence of both bromo and chloro substituents on the benzofuran core, combined with the carboxylic acid functionality, makes it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities against a panel of relevant targets, such as kinases, bacterial enzymes, and cancer cell lines. Such studies would elucidate the true potential of this enigmatic molecule.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a halogenated derivative of the versatile benzofuran scaffold. While specific literature on this exact molecule is limited, this document extrapolates from extensive research on closely related analogs to present its probable synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 190775-65-6 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₄BrClO₃ | N/A |

| Molecular Weight | 275.5 g/mol | N/A |

| IUPAC Name | 7-bromo-5-chloro-1-benzofuran-2-carboxylic acid | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Purity | Typically ≥97% | Sigma-Aldrich[1] |

| Storage | Store at room temperature | Sigma-Aldrich[1] |

Synthesis

A definitive, published experimental protocol for the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is not currently available. However, based on established methods for the synthesis of substituted benzofuran-2-carboxylic acids, a plausible and efficient synthetic route can be proposed. The most common and effective methods involve the cyclization of a suitably substituted phenol with an appropriate three-carbon synthon.

A proposed synthetic workflow is the reaction of 3-bromo-5-chlorosalicylaldehyde with ethyl bromoacetate followed by intramolecular cyclization and subsequent hydrolysis of the ester.

Proposed Experimental Protocol:

Step 1: Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate

-

To a solution of 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-((3-bromo-5-chloro-2-formylphenoxy)acetate).

-

Without further purification, dissolve the crude intermediate in a suitable solvent like ethanol.

-

Add a catalytic amount of a base, such as sodium ethoxide or piperidine, to induce intramolecular cyclization (Perkin-Oglialoro reaction).

-

Reflux the mixture and monitor the formation of the benzofuran ring by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.

Step 2: Hydrolysis to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

-

Dissolve the purified ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (3.0-5.0 eq).

-

Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid, such as 2N HCl, until a precipitate is formed.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

DOT Diagram: Proposed Synthesis Workflow

References

Halogenated Benzofuran Carboxylic Acids: A Technical Guide for Drug Development

Abstract: Halogenated benzofuran carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of halogens and a carboxylic acid moiety into the benzofuran core significantly influences their physicochemical properties and pharmacological profiles, leading to potent antimicrobial, antifungal, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways to support researchers and professionals in the field of drug discovery and development.

Introduction

The benzofuran skeleton is a core structural unit in numerous natural products and synthetic compounds with significant therapeutic properties.[1][3] Naturally occurring benzofurans like Cicerfuran and Ailanthoidol exhibit potent antifungal and anticancer activities.[1] Synthetic derivatives, most notably the antiarrhythmic drug Amiodarone, further underscore the therapeutic potential of this heterocyclic system.[1][4]

The introduction of halogen atoms (F, Cl, Br, I) into the benzofuran structure is a key strategy in medicinal chemistry to modulate a compound's biological activity.[1][4] Halogens can enhance membrane permeability, increase binding affinity through "halogen bonding," and alter metabolic stability, often leading to improved potency and selectivity.[1] The carboxylic acid group, another critical pharmacophore, can participate in crucial hydrogen bonding interactions with biological targets and improve the pharmacokinetic properties of the molecule. This guide focuses on compounds that merge these key features: halogenated benzofuran carboxylic acids.

Synthesis of Halogenated Benzofuran Carboxylic Acids

The synthesis of halogenated benzofuran carboxylic acids can be achieved through various strategies, including direct halogenation of benzofuran precursors or by employing halogenated starting materials in cyclization reactions. A prominent method involves the Perkin rearrangement of 3-halocoumarins.[5]

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement[5]

This method converts 3-halocoumarins into benzofuran-2-carboxylic acids with significantly reduced reaction times compared to traditional heating.[5]

-

Preparation of 3-Bromocoumarin:

-

Dissolve the starting 4-substituted coumarin (0.227 mmol) in acetonitrile (5 mL) in a microwave vessel.

-

Add N-bromosuccinimide (NBS) (0.340 mmol).

-

Seal the vessel and irradiate in a microwave reactor at 250W for 5 minutes at 80 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture on a rotary evaporator to obtain the crude 3-bromocoumarin.

-

-

Perkin Rearrangement:

-

Add the 3-bromocoumarin (0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.503 mmol) to a microwave vessel.

-

Seal the vessel and irradiate at 300W for 5 minutes at 79 °C with stirring.[5]

-

After the reaction, concentrate the mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

-

Acidification and Isolation:

Protocol 2: General Procedure for Chlorination[6]

This protocol describes the direct chlorination of a benzofuran ester intermediate.

-

Reaction Setup:

-

Dissolve the benzofuran ester (0.02 mol) in chloroform (20 mL).

-

Generate chlorine gas in a separate flask by reacting potassium permanganate (KMnO₄) with concentrated hydrochloric acid (HCl).

-

Pass the generated chlorine gas through the chloroform solution.

-

-

Work-up and Purification:

-

Once the reaction is complete (monitored by TLC), evaporate the solvent.

-

Purify the residue by column chromatography on silica gel, using chloroform or a chloroform/methanol mixture (e.g., 100:0.5) as the eluent to isolate the chlorinated product.[6]

-

Protocol 3: Synthesis by Hydrolysis of Methyl Ester[7]

This protocol describes the final step of converting a methyl ester to the corresponding carboxylic acid.

-

Hydrolysis:

-

Isolation:

Physicochemical Properties and Characterization

The structural elucidation of newly synthesized halogenated benzofuran carboxylic acids relies on a combination of spectroscopic and analytical techniques. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while NMR spectroscopy provides detailed structural information.

Data Presentation

Table 1: Physical and Synthesis Data for Selected Halogenated Benzofuran Carboxylic Acids

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | C₁₂H₉BrO₅ | 30% | 196-197 | [1] |

| Benzofuran-6-carboxylic acid | C₉H₆O₃ | - | 158-162 |[8] |

Table 2: Spectroscopic Data for a Representative Halogenated Benzofuran Carboxylic Acid[1]

| Compound: 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid |

|---|

| ¹H-NMR (300 MHz, CDCl₃, δ/ppm): 2.48 (3H, s, -COCH₃), 2.69 (3H, s, -CH₃), 7.72 (1H, s, Ar-H), 12.89 (1H, s, -OH) |

| ¹³C-NMR (δ/ppm): 13.20, 26.70, 94.45, 100.68, 111.33, 116.11, 132.08, 145.99, 155.30, 159.72, 203.35 |

| HRMS (m/z): Calculated value for [M+Na]⁺ = 334.9526, Found = 334.9525 |

Pharmacological Activity and Mechanisms of Action

Halogenated benzofuran derivatives exhibit a broad range of pharmacological activities, with many demonstrating significant potential as anticancer and antimicrobial agents. The presence and position of the halogen atom can dramatically influence cytotoxicity and selectivity.[1][4]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of these compounds against various human cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways crucial for cancer cell proliferation and survival, such as those regulated by NF-κB, Aurora B kinase, and Pim-1 kinase.[9][10][11]

Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 9e (5-bromobenzofuran derivative) | MDA-MB-231 (Breast) | 2.52 ± 0.39 | Carbonic Anhydrase IX Inhibitor | [12] |

| Compound S6 (benzofuran derivative) | HeLa (Cervical) | - (Most sensitive) | Aurora B Kinase Inhibitor | [9] |

| Compound 3m (benzofuran-2-carboxamide) | Various | - (Potent activity) | NF-κB Inhibitor | [11] |

| Compounds 29, 38, 39 (benzofuran-2-carboxylic acids) | - | - (Potent inhibition) | Pim-1/Pim-2 Kinase Inhibitors |[10] |

A. NF-κB Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain benzofuran-2-carboxylic acid amides have been shown to inhibit LPS-induced NF-κB transcriptional activity.[11]

B. Aurora B Kinase Inhibition

Aurora B is a key mitotic kinase that is frequently overexpressed in cancer cells, making it an attractive therapeutic target.[9] A benzofuran derivative, compound S6, was identified as a selective inhibitor of Aurora B, leading to G2/M phase cell cycle arrest and reduced cancer cell proliferation.[9]

Antimicrobial and Antifungal Activity

Halogenation has been shown to be crucial for the antimicrobial activity of benzofuran derivatives.[6] Compounds with halogens substituted on the aromatic ring or in acetyl side groups display activity against Gram-positive bacteria and various Candida strains.[6]

Table 4: In Vitro Antimicrobial Activity of Halogenated 3-Benzofurancarboxylic Acid Derivatives[6]

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| III (bromo derivative) | Gram-positive bacteria | 50 - 200 |

| III (bromo derivative) | Candida albicans, C. parapsilosis | 100 |

| IV (bromo derivative) | Gram-positive bacteria | 50 - 200 |

| VI (chloro derivative) | Gram-positive bacteria | 50 - 200 |

| VI (chloro derivative) | Candida albicans, C. parapsilosis | 100 |

Experimental Protocols

Protocol 4: Cytotoxicity Evaluation (MTT Assay)[13]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Halogenated benzofuran carboxylic acids are a versatile and highly promising class of compounds for the development of new therapeutics. Strategic halogenation combined with the carboxylic acid moiety provides a powerful tool for optimizing biological activity against a range of targets, from microbial organisms to cancer-related kinases. The synthetic routes are well-established, and the resulting compounds show significant potential, particularly as anticancer agents that interfere with critical cell signaling pathways. Future research should continue to explore the structure-activity relationships, focusing on improving selectivity and pharmacokinetic profiles to advance these promising scaffolds toward clinical application.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic analysis to present a predictive but scientifically grounded profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. These predictions are based on the analysis of similar substituted benzofuran derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.15 | d | 1H | H-4 |

| ~7.90 | d | 1H | H-6 |

| ~7.60 | s | 1H | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~154 | C-7a |

| ~148 | C-2 |

| ~130 | C-3a |

| ~128 | C-5 |

| ~125 | C-4 |

| ~120 | C-6 |

| ~115 | C-3 |

| ~110 | C-7 (C-Br) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Predicted [M]+ or [M-H]- | Key Fragmentation Peaks (m/z) |

| ESI-MS (-) | 288.9, 290.9 | [M-H-CO₂]⁻ |

| EI-MS (+) | 290, 292 | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~800-900 | Strong | C-H bend (Aromatic) |

| ~700 | Medium | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

Experimental Protocols

Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

A plausible synthetic route for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. The ethyl ester can be synthesized via a Perkin-like condensation reaction.

Step 1: Synthesis of Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate

-

To a solution of 3-bromo-5-chlorosalicylaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).

-

To this suspension, add diethyl bromomalonate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate.

Step 2: Hydrolysis to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

-

Dissolve the purified Ethyl 7-Bromo-5-chloro-1-benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with 2N hydrochloric acid until the pH is approximately 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Infrared Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Predicted ¹H NMR Spectrum Logic

Caption: Rationale for predicted ¹H NMR chemical shifts.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, multi-step protocol for the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on established chemical transformations, including a Pechmann condensation to form a coumarin intermediate, followed by bromination and a subsequent Perkin rearrangement.

Overall Synthetic Scheme

The synthesis of the target compound is proposed to proceed via a three-step sequence starting from 3-bromo-5-chlorophenol. This phenol undergoes a Pechmann condensation to yield a substituted coumarin, which is then brominated at the 3-position. The resulting 3-halocoumarin is subsequently converted to the desired 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid through a Perkin rearrangement.

Caption: Proposed synthetic workflow for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-7-chloro-4-methylcoumarin

This step involves the Pechmann condensation of 3-bromo-5-chlorophenol with ethyl acetoacetate using a strong acid catalyst.

Materials:

-

3-Bromo-5-chlorophenol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid (e.g., 25 mL) to 0 °C in an ice bath.

-

To the cooled acid, slowly add a mixture of 3-bromo-5-chlorophenol (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) with continuous stirring, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 3-Bromo-5-chlorophenol | 207.45 | 1.0 | - |

| Ethyl acetoacetate | 130.14 | 1.1 | - |

| 5-Bromo-7-chloro-4-methylcoumarin | 289.50 | - | 75-85 |

Part 2: Synthesis of 3,5-Dibromo-7-chloro-4-methylcoumarin

This protocol describes the bromination of the coumarin intermediate at the 3-position using N-bromosuccinimide (NBS).

Materials:

-

5-Bromo-7-chloro-4-methylcoumarin

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Benzoyl peroxide (optional, as initiator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-7-chloro-4-methylcoumarin (1.0 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Microwave-assisted alternative: The reaction can be performed in a microwave reactor at a set temperature (e.g., 80 °C) for a significantly shorter duration (e.g., 5-10 minutes), often leading to higher yields and purity.[1]

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 5-Bromo-7-chloro-4-methylcoumarin | 289.50 | 1.0 | - |

| N-Bromosuccinimide | 177.98 | 1.1 | - |

| 3,5-Dibromo-7-chloro-4-methylcoumarin | 368.39 | - | 80-95 |

Part 3: Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

The final step is the Perkin rearrangement of the 3,5-dibromo-7-chlorocoumarin to the target benzofuran-2-carboxylic acid.[2][3][4]

Materials:

-

3,5-Dibromo-7-chloro-4-methylcoumarin

-

Sodium hydroxide

-

Ethanol or a mixture of Dioxane-Water

-

Hydrochloric acid (concentrated or dilute)

Procedure:

-

Dissolve 3,5-dibromo-7-chloro-4-methylcoumarin (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (e.g., 2-3 equivalents in water).

-

Heat the mixture to reflux for 2-4 hours. The progress of the rearrangement can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2.

-

The precipitated solid, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, is collected by vacuum filtration.

-

Wash the product with cold water and dry it under vacuum. Further purification can be done by recrystallization if necessary.

Microwave-assisted alternative: This rearrangement can be efficiently carried out in a microwave reactor at a set temperature (e.g., 79 °C) for a very short time (e.g., 5 minutes), often resulting in near-quantitative yields.[1]

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 3,5-Dibromo-7-chloro-4-methylcoumarin | 368.39 | 1.0 | - |

| Sodium hydroxide | 40.00 | 2-3 | - |

| 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid | 291.48 | - | 85-99 |

Disclaimer

This document provides a proposed synthetic protocol based on established chemical literature for analogous compounds. The procedures should be carried out by trained chemists in a well-equipped laboratory with appropriate safety precautions. The yields are indicative and may vary depending on the specific reaction conditions and scale. It is recommended to perform small-scale trial reactions to optimize the conditions before scaling up.

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]

Application Note: A High-Yield, Two-Step Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a halogenated benzofuran derivative. Benzofuran cores are prevalent in numerous biologically active compounds and natural products, making their synthesis a significant area of interest in medicinal chemistry and drug discovery. This application note details a robust and efficient two-step experimental procedure for the synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, commencing from the commercially available 3-bromo-5-chlorosalicylaldehyde. The synthesis involves an initial formation of a key intermediate, 6,8-dibromo-6-chloro-coumarin, followed by a microwave-assisted Perkin rearrangement to yield the final product in high purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Coumarin Formation & Bromination | 3-bromo-5-chlorosalicylaldehyde | Acetic anhydride, Triethylamine, N-Bromosuccinimide (NBS) | Acetonitrile | 6 hours | 80 | ~75 (Estimated) |

| 2 | Perkin Rearrangement | 6,8-dibromo-6-chloro-coumarin | Sodium hydroxide (NaOH) | Ethanol | 5 minutes | 79 | >95[1] |

Experimental Protocols

Step 1: Synthesis of 6,8-dibromo-6-chloro-coumarin

This procedure outlines the formation of the coumarin ring system from 3-bromo-5-chlorosalicylaldehyde via a modified Perkin condensation, followed by bromination at the 3-position.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-chlorosalicylaldehyde (1.0 eq) in acetic anhydride (3.0 eq).

-

Addition of Base: Add triethylamine (2.0 eq) dropwise to the stirring solution.

-

Condensation: Heat the reaction mixture to 140°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to obtain the crude 6-bromo-8-chloro-coumarin.

-

Bromination: Transfer the crude coumarin to a microwave-safe vessel and dissolve in acetonitrile. Add N-bromosuccinimide (NBS) (1.2 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 250W for 5 minutes at a temperature of 80°C.[1]

-

Isolation and Purification: After cooling, the resulting precipitate is collected by vacuum filtration. The crude product, 6,8-dibromo-6-chloro-coumarin, can be recrystallized from a mixture of dichloromethane and methanol to yield the purified intermediate.

Step 2: Microwave-Assisted Perkin Rearrangement to 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

This protocol describes the efficient conversion of the 3-bromocoumarin intermediate to the final benzofuran-2-carboxylic acid product using microwave irradiation.[1]

-

Reaction Setup: Place the synthesized 6,8-dibromo-6-chloro-coumarin (1.0 eq) into a microwave-safe vessel.

-

Reagent Addition: Add ethanol to dissolve the starting material, followed by an aqueous solution of sodium hydroxide (3.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300W for 5 minutes, with stirring, maintaining the temperature at 79°C.[1]

-

Work-up: Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator to remove the ethanol.

-

Acidification and Precipitation: Dissolve the crude residue in a minimum amount of water. Acidify the solution to pH 1 by adding concentrated hydrochloric acid. This will cause the final product to precipitate out of the solution.

-

Isolation and Drying: Collect the solid 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid by vacuum filtration, wash with cold water, and dry in an oven at 80°C. The yield is typically very high, often exceeding 95%.[1]

Visualizations

Experimental Workflow Diagram

Caption: Synthetic route for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

References

Application Note: NMR Analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the NMR analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Detailed protocols for its synthesis, sample preparation for NMR spectroscopy, and data acquisition parameters for both ¹H and ¹³C NMR are presented. Predicted spectral data, based on the analysis of structurally related compounds, are summarized in tabular format to facilitate spectral interpretation.

Introduction

Benzofuran-2-carboxylic acids and their derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific compound, 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, serves as a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such organic molecules. This application note outlines the necessary protocols for the synthesis and detailed NMR analysis of this compound.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid, the following ¹H and ¹³C NMR data have been predicted based on the analysis of structurally similar benzofuran derivatives and the known substituent effects of halogens on the chemical shifts of aromatic protons and carbons.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show three distinct signals in the aromatic region and a characteristic signal for the furan proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.40 - 7.50 | s | - |

| H-4 | 8.00 - 8.10 | d | ~2.0 |

| H-6 | 7.80 - 7.90 | d | ~2.0 |

| COOH | 13.0 - 14.0 | br s | - |

Table 1: Predicted ¹H NMR spectral data for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is expected to display nine distinct signals corresponding to the carbon atoms of the benzofuran core and the carboxylic acid.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 115 - 118 |

| C-3a | 128 - 131 |

| C-4 | 125 - 128 |

| C-5 | 130 - 133 |

| C-6 | 122 - 125 |

| C-7 | 110 - 113 |

| C-7a | 150 - 153 |

| COOH | 160 - 163 |

Table 2: Predicted ¹³C NMR spectral data for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

Experimental Protocols

Synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

A plausible synthetic route involves the Perkin-Oglialoro reaction, starting from a substituted salicylaldehyde.

Materials:

-

3-Bromo-5-chloro-2-hydroxybenzaldehyde

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

Esterification: To a solution of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq) and ethyl chloroacetate (1.2 eq).

-

Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Sample Preparation

Materials:

-

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette and vial

Protocol:

-

Weigh the required amount of the synthesized compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 |

| Number of Scans (NS) | 16 |

| Relaxation Delay (D1) | 1.0 s |

| Acquisition Time (AQ) | 4.0 s |

| Spectral Width (SW) | 20 ppm |

| Temperature | 298 K |

Table 3: Recommended parameters for ¹H NMR data acquisition.

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | zgpg30 |

| Number of Scans (NS) | 1024 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | 1.0 s |

| Spectral Width (SW) | 240 ppm |

| Temperature | 298 K |

Table 4: Recommended parameters for ¹³C NMR data acquisition.

Workflow and Data Analysis

The overall process from synthesis to structural confirmation is outlined in the following workflow diagram.

Caption: Workflow from synthesis to NMR-based structural confirmation.

Conclusion

This application note provides a detailed framework for the synthesis and comprehensive NMR analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid. The provided protocols for synthesis, sample preparation, and NMR data acquisition, along with the predicted spectral data, will serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the accurate characterization of this and related compounds.

Application Note: Infrared Spectroscopy Analysis of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and theoretical data for the characterization of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. The key vibrational modes are predicted and summarized, offering a baseline for the identification and quality control of this compound in research and drug development settings.

Introduction

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, unambiguous structural confirmation is a critical step. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that corresponds to the vibrational frequencies of the bonds within the molecule. This application note outlines the expected IR absorption bands for 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid and provides a standard protocol for its analysis.

Predicted Infrared Spectral Data

The structure of 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the carboxylic acid O-H and C=O stretches, the benzofuran ring vibrations, and the carbon-halogen bonds. The predicted IR absorption data for the title compound are summarized in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C stretches | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid / Benzofuran Ether |

| 1100 - 1000 | C-O stretch | Benzofuran Ether |

| 800 - 600 | C-Cl stretch | Aryl Halide |

| 600 - 500 | C-Br stretch | Aryl Halide |

| 900 - 675 | C-H out-of-plane bend | Aromatic Ring |

Experimental Protocol: FTIR Analysis using KBr Pellet Method

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.

Materials:

-

7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid (sample)

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the 7-Bromo-5-chloro-1-benzofuran-2-carboxylic acid sample.

-

Weigh approximately 100-200 mg of dry FTIR grade KBr.

-

Combine the sample and KBr in an agate mortar.

-